molecular formula C13H9BrF3NO B2652016 2-(4-Bromophenoxy)-5-(trifluoromethyl)aniline CAS No. 565193-16-0

2-(4-Bromophenoxy)-5-(trifluoromethyl)aniline

Cat. No. B2652016
CAS RN: 565193-16-0
M. Wt: 332.12
InChI Key: TVNUQAGFIPEJFE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Molecular Structure Analysis

The molecular structure of “2-(4-Bromophenoxy)-5-(trifluoromethyl)aniline” is not explicitly provided in the sources I found .


Chemical Reactions Analysis

Information on the chemical reactions involving “2-(4-Bromophenoxy)-5-(trifluoromethyl)aniline” is not available in the sources I found .


Physical And Chemical Properties Analysis

The physical and chemical properties of “2-(4-Bromophenoxy)-5-(trifluoromethyl)aniline” are not explicitly mentioned in the sources I found .

Scientific Research Applications

Synthesis and Characterization in Medicinal Chemistry

2-(4-Bromophenoxy)-5-(trifluoromethyl)aniline is utilized in the synthesis and characterization of various compounds in medicinal chemistry. For example, in a study on diclofenac metabolites, key steps included the preparation of aniline derivatives and high-yielding Ullmann couplings to generate diarylamines (Kenny et al., 2004).

Application in Organic Chemistry

The compound is also used in organic chemistry reactions. A study described the reaction of anilides with phenyliodine(III) bis(trifluoroacetate) to produce various aniline derivatives, demonstrating the compound's role in facilitating complex organic synthesis processes (Itoh et al., 2002).

Role in Electrochemical Applications

In electrochemical applications, 2-(4-Bromophenoxy)-5-(trifluoromethyl)aniline is used in the study of copolymerization processes, as in the electrochemical synthesis of poly(aniline-co-o-aminophenol) (Mu, 2004).

Catalytic Applications

This compound finds applications in catalytic processes, such as in the use of superparamagnetic Fe3O4 nanoparticles for the oxidation of aniline compounds, demonstrating its potential in environmental remediation processes (Zhang et al., 2009).

Utility in Spectroscopic and Theoretical Studies

Spectroscopic and theoretical studies involving substituted N-phenoxyethylanilines, which include derivatives of 2-(4-Bromophenoxy)-5-(trifluoromethyl)aniline, have been conducted to understand the vibrational, geometrical, and electronic properties of these compounds (Finazzi et al., 2003).

Mechanism of Action

The mechanism of action of “2-(4-Bromophenoxy)-5-(trifluoromethyl)aniline” is not specified in the sources I found .

Safety and Hazards

The safety and hazards associated with “2-(4-Bromophenoxy)-5-(trifluoromethyl)aniline” are not specified in the sources I found .

Future Directions

The future directions for the research or application of “2-(4-Bromophenoxy)-5-(trifluoromethyl)aniline” are not mentioned in the sources I found .

properties

IUPAC Name

2-(4-bromophenoxy)-5-(trifluoromethyl)aniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9BrF3NO/c14-9-2-4-10(5-3-9)19-12-6-1-8(7-11(12)18)13(15,16)17/h1-7H,18H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TVNUQAGFIPEJFE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1OC2=C(C=C(C=C2)C(F)(F)F)N)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9BrF3NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-Bromophenoxy)-5-(trifluoromethyl)aniline

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.